7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride
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Description
7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane hydrochloride is a chemical compound with the CAS Number: 2580200-88-8 . Its molecular weight is 205.73 .
Molecular Structure Analysis
The InChI code for 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane hydrochloride is 1S/C10H19NO.ClH/c1-9(2)7-11-8-10(12-9)5-3-4-6-10;/h11H,3-8H2,1-2H3;1H .Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane hydrochloride is part of a broader class of compounds known as spiroaminals, which have garnered interest due to their unique structures and potential biological activities. One area of research focuses on the synthetic approaches to these spiroaminals, highlighting the challenges and strategies developed for their synthesis (Sinibaldi & Canet, 2008). This work is crucial for understanding the chemical properties and facilitating the exploration of these compounds in various scientific applications.
Another study detailed the synthesis and crystal structure of a closely related compound, 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, providing insights into its molecular configuration and potential as a building block for further chemical modifications (Wen, 2002).
Biological Activity and Pharmacological Potential
Research on derivatives of azaspiro[4.5]decane compounds has shown significant inhibition of cancer cell growth in human cancer cells grown in tissue culture, indicating their potential in cancer therapy (Rice, Sheth, & Wheeler, 1973). This discovery opens avenues for developing new anticancer agents based on the structural framework of 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane hydrochloride and its analogs.
Moreover, some derivatives of 1-oxa-8-azaspiro[4.5]decanes have been synthesized and assessed as M1 muscarinic agonists, showing potent muscarinic activities both in vitro and in vivo, with implications for treating dementia of Alzheimer's type (Tsukamoto et al., 1995). This highlights the compound's potential in neurological research and drug development.
Chemical Reactivity and Applications
The reactivity of pyridazine-4,5-dicarboxylic anhydride with nitrogen 1,3-binucleophiles to produce 1,3,7,8-tetra-azaspiro[4.5]decane derivatives through Smiles-type rearrangement reveals the versatile synthetic utility of spiroaminal structures in organic chemistry (Chimichi, Nesi, & Neri, 1984). Such reactions expand the toolkit for synthesizing complex molecular architectures with potential applications in medicinal chemistry and material science.
properties
IUPAC Name |
7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2)7-11-8-10(12-9)5-3-4-6-10;/h11H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHZFNCDEKLMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2(O1)CCCC2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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